molecular formula C18H16ClN3OS B6521615 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide CAS No. 946367-87-9

2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B6521615
CAS No.: 946367-87-9
M. Wt: 357.9 g/mol
InChI Key: IEGVPOWOQGWEON-UHFFFAOYSA-N
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Description

2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a chlorophenyl group, and a phenylacetamide moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide typically involves multiple steps, starting with the preparation of the imidazole ring One common method involves the reaction of 2-chlorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate This forms the 1-[(2-chlorophenyl)methyl]-1H-imidazole intermediateFinally, the phenylacetamide moiety is introduced through an acylation reaction using phenylacetyl chloride in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets in the body. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. The chlorophenyl group may interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. The phenylacetamide moiety can form hydrogen bonds with amino acid residues in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenylacetamide moiety, in particular, enhances its potential as a therapeutic agent compared to similar compounds .

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c19-16-9-5-4-6-14(16)12-22-11-10-20-18(22)24-13-17(23)21-15-7-2-1-3-8-15/h1-11H,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGVPOWOQGWEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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